5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Overview
Description
5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: is a complex organic compound that features a thieno[2,3-c]pyrazole core structure This compound is characterized by the presence of a bromophenyl group, a sulfanyl methyl group, and a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrazoline derivatives, it may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic synapsis in vertebrates, which permits the transmission of neural pulses
Pharmacokinetics
Its molecular weight (36517 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. Further pharmacokinetic studies are needed to confirm this.
Result of Action
Similar compounds have been shown to reduce the level of acetylcholinesterase, which could potentially affect neural transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyrazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated phenyl derivative.
Attachment of the Sulfanyl Methyl Group: This step involves the reaction of a suitable sulfanyl methylating agent with the intermediate compound.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Properties
IUPAC Name |
5-[(4-bromophenyl)sulfanylmethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3N2S2/c1-20-13-11(12(19-20)14(16,17)18)6-10(22-13)7-21-9-4-2-8(15)3-5-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORNJXQWYRJLMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)CSC3=CC=C(C=C3)Br)C(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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